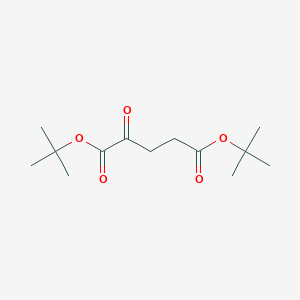

Di-tert-butyl 2-oxopentanedioate

Beschreibung

Di-tert-butyl 2-oxopentanedioate (CAS: Not explicitly provided in evidence) is a tert-butyl-protected ester of 2-oxopentanedioic acid, characterized by two tert-butyl groups and a central ketone moiety. These include enhanced steric bulk, improved stability under acidic conditions, and utility in organic synthesis or pharmaceutical applications .

Eigenschaften

CAS-Nummer |

86491-34-1 |

|---|---|

Molekularformel |

C13H22O5 |

Molekulargewicht |

258.31 g/mol |

IUPAC-Name |

ditert-butyl 2-oxopentanedioate |

InChI |

InChI=1S/C13H22O5/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h7-8H2,1-6H3 |

InChI-Schlüssel |

HXLGKQNQBJTGHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCC(=O)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2-oxopentanedioate can be synthesized through the esterification of oxopentanedioic acid (also known as α-ketoglutaric acid) with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves the following steps:

- Dissolve α-ketoglutaric acid in tert-butyl alcohol.

- Add a catalytic amount of sulfuric acid to the solution.

- Heat the mixture under reflux for several hours.

- After the reaction is complete, cool the mixture and neutralize the acid with a base such as sodium bicarbonate.

- Extract the product with an organic solvent like diethyl ether.

- Purify the product by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of di-tert-butyl 2-oxopentanedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Di-tert-butyl 2-oxopentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form di-tert-butyl oxopentanedioate derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming di-tert-butyl 2-hydroxypentanedioate.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of di-tert-butyl 2-oxopentanedioate, such as di-tert-butyl 2-hydroxypentanedioate and substituted esters.

Wissenschaftliche Forschungsanwendungen

Di-tert-butyl 2-oxopentanedioate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.

Industry: It is utilized in the production of polymers and other materials due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of di-tert-butyl 2-oxopentanedioate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The keto group can also engage in keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Di-tert-butyl 2-oxopentanedioate with structurally or functionally related compounds from the evidence, focusing on physicochemical properties, applications, and biological activities.

Di-tert-butyl Dicarbonate

- Structure : Contains two tert-butyl carbonate groups (C10H18O5) .

- Applications : Primarily used in manufacturing, laboratory settings, or as a reagent for introducing tert-butoxycarbonyl (Boc) protecting groups .

- Safety Profile : Classified as flammable (flash point: 37°C), with acute toxicity upon inhalation and skin irritation risks .

- Stability : Stable under recommended conditions but reactive with strong oxidizers .

Di-tert-butyl Benzoquinone Derivatives (BQBH, BQNH, BQIH)

- Structure: Benzoquinone core with tert-butyl groups and hydrazide side chains .

- Biological Activity :

- COX-2 Inhibition : Binding energies ranged from -6.8 to -7.2 kcal/mol (BQNH showed highest affinity) .

- 5-LOX Inhibition : Binding energies from -7.0 to -8.4 kcal/mol, with BQNH again demonstrating superior activity .

- Cytotoxicity : Effective against colon cancer cell lines, highlighting dual enzyme inhibition as a therapeutic strategy .

Di-tert-butyl Phenol Derivatives (DTPSAL, DTPBHZ, DTPINH, DTPNHZ)

- Structure: Phenol core with tert-butyl groups and hydrazone-based side chains .

- Biological Activity :

Comparative Data Table

*Hypothetical properties inferred from structural analogs.

Key Structural and Functional Insights

- Steric Effects : Tert-butyl groups in all compounds enhance stability but may reduce solubility in polar solvents.

- Safety: Di-tert-butyl dicarbonate’s flammability and toxicity contrast with the safer pharmacological profiles of benzoquinone and phenol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.